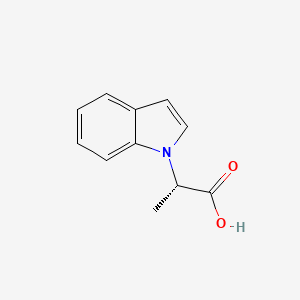
Pyrrolam B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Pyrrolam B is typically synthesized through microbial fermentation. The bacterial strain Streptomyces olivaceus is cultured under specific conditions to produce this compound along with other related alkaloids . The synthetic route involves the fermentation of the bacterial strain, followed by extraction and purification processes to isolate this compound. The reaction conditions for the fermentation process include maintaining an optimal temperature, pH, and nutrient supply to ensure maximum yield .
Analyse Des Réactions Chimiques
Pyrrolam B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo compounds, while reduction can yield reduced derivatives .
Applications De Recherche Scientifique
Pyrrolam B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids. In biology, this compound is studied for its potential antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes .
Mécanisme D'action
The mechanism of action of Pyrrolam B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of metabolic processes in microbial cells. This inhibition can result in antimicrobial effects. Additionally, this compound may interact with cellular pathways involved in cancer cell proliferation, leading to its potential anticancer properties .
Comparaison Avec Des Composés Similaires
Pyrrolam B is structurally similar to other pyrrolizidine alkaloids, such as Pyrrolam A, Pyrrolam C, and Pyrrolam D. These compounds share a common pyrrolizidine core structure but differ in their substituents and functional groups. This compound is unique due to its specific methoxy and oxo functional groups, which contribute to its distinct chemical and biological properties . Other similar compounds include necine-type alkaloids found in plants, which also exhibit various biological activities .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
8-methoxy-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one |
InChI |
InChI=1S/C8H13NO2/c1-11-8-4-2-6-9(8)7(10)3-5-8/h2-6H2,1H3 |
Clé InChI |
GDAIAQLKZOBITI-UHFFFAOYSA-N |
SMILES canonique |
COC12CCCN1C(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)

![3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile](/img/structure/B12102358.png)

